molecular formula C21H25FN2O B5869822 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide

1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide

Número de catálogo B5869822
Peso molecular: 340.4 g/mol
Clave InChI: GFNDKDBSYMIXQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's disease. It is a tau aggregation inhibitor that works by preventing the formation of tau protein aggregates, which are believed to be a major contributor to the development of Alzheimer's disease.

Mecanismo De Acción

1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide works by binding to the tau protein and preventing it from forming aggregates. Tau protein aggregates are believed to be a major contributor to the development of Alzheimer's disease and other neurodegenerative diseases. By preventing the formation of these aggregates, 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide may be able to slow or even halt the progression of these diseases.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce the formation of tau protein aggregates in the brain, which may help to slow or even halt the progression of Alzheimer's disease and other neurodegenerative diseases. It has also been shown to improve cognitive function in patients with Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide is that it has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. This means that there is a large body of scientific research available on the drug, which can be used to inform further studies. One limitation of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach its target in the brain.

Direcciones Futuras

There are several future directions for research on 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide. One direction is to further study the mechanism of action of the drug and how it interacts with the tau protein. Another direction is to explore the potential therapeutic effects of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide in other neurodegenerative diseases such as frontotemporal dementia and progressive supranuclear palsy. Additionally, further studies could be conducted to optimize the synthesis method of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide and improve its purity.

Métodos De Síntesis

1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide can be synthesized by reacting 4-fluorobenzylamine with 4-methylbenzylamine in the presence of triethylamine and chloroform. The resulting mixture is then treated with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide to form 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide. The purity of the final product can be improved by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide can reduce the formation of tau protein aggregates and improve cognitive function in patients with Alzheimer's disease. It has also been shown to have potential therapeutic effects in other neurodegenerative diseases such as frontotemporal dementia and progressive supranuclear palsy.

Propiedades

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c1-16-2-4-17(5-3-16)14-23-21(25)19-10-12-24(13-11-19)15-18-6-8-20(22)9-7-18/h2-9,19H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNDKDBSYMIXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.